1-(Cyclohex-3-en-1-ylmethyl)piperazine
Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)piperazine is a chemical compound with the formula C11H20N2 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine compounds, including this compound, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms . The molecular weight is 180.29 .Chemical Reactions Analysis
Piperazine compounds, including this compound, are known to undergo various chemical reactions. These include reactions with sulfonium salts, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes, and photocatalytic reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.29 . It has a melting point of 87.8°C and a density of 0.93 .Scientific Research Applications
Therapeutic and Diagnostic Applications in Oncology
Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been studied for potential therapeutic and diagnostic applications in oncology. These analogues, which include modifications to reduce lipophilicity, show promise for use as positron emission tomography radiotracers (Abate et al., 2011).
Analysis in Drug-Related Deaths
Although focusing on a slightly different compound (MT-45), studies have been conducted to understand the analysis of this novel opioid in human whole blood and its identification in drug-related deaths. This research provides insights into the analytical methods required for identifying such compounds in forensic contexts (Papsun et al., 2016).
Role in Antidepressant Development
Research into Lu AA21004, a compound structurally related to 1-(Cyclohex-3-en-1-ylmethyl)piperazine, highlights its use in developing novel antidepressants. This includes studying its metabolic pathways and the enzymes involved, such as Cytochrome P450 (Hvenegaard et al., 2012).
Synthesis for Anti-Tuberculosis Drugs
The compound Macozinone, which includes a cyclohexylmethylpiperazine component, has been identified as a promising new drug for treating drug-sensitive and drug-resistant tuberculosis. Its synthesis and structural analysis are critical in the fight against this infectious disease (Zhang & Aldrich, 2019).
Antitumor and Antituberculosis Studies
Synthetic derivatives of piperazine, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, have been explored for their anticancer and antituberculosis properties, indicating the versatile use of piperazine structures in medicinal chemistry (Mallikarjuna, Padmashali, & Sandeep, 2014).
Mechanism of Action
Safety and Hazards
The safety information for 1-(Cyclohex-3-en-1-ylmethyl)piperazine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-2,11-12H,3-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICLKLVRUKYRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285799 | |
Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57184-46-0 | |
Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57184-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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